molecular formula C18H16ClNO2 B13137179 1-(Butylamino)-6-chloroanthracene-9,10-dione CAS No. 61100-74-1

1-(Butylamino)-6-chloroanthracene-9,10-dione

Cat. No.: B13137179
CAS No.: 61100-74-1
M. Wt: 313.8 g/mol
InChI Key: LCKZZRONIDXAJG-UHFFFAOYSA-N
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Description

1-(Butylamino)-6-chloroanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of a butylamino group and a chlorine atom attached to the anthracene-9,10-dione core. The unique structure of this compound imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Butylamino)-6-chloroanthracene-9,10-dione typically involves the following steps:

    Nitration: Anthracene is nitrated to form 1-nitroanthracene.

    Reduction: The nitro group is reduced to an amino group, yielding 1-aminoanthracene.

    Chlorination: The aminoanthracene is chlorinated to introduce the chlorine atom at the 6th position, forming 1-amino-6-chloroanthracene.

    Amidation: The amino group is then reacted with butylamine to form the butylamino derivative.

    Oxidation: Finally, the anthracene ring is oxidized to form the anthraquinone structure, resulting in this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(Butylamino)-6-chloroanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the quinone structure.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted anthraquinones.

Scientific Research Applications

1-(Butylamino)-6-chloroanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 1-(Butylamino)-6-chloroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit the replication and transcription processes, leading to cell death. Additionally, the compound may generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.

Comparison with Similar Compounds

  • 1-Amino-6-chloroanthracene-9,10-dione
  • 1-(Methylamino)-6-chloroanthracene-9,10-dione
  • 1-(Ethylamino)-6-chloroanthracene-9,10-dione

Comparison: 1-(Butylamino)-6-chloroanthracene-9,10-dione is unique due to the presence of the butylamino group, which imparts specific chemical properties such as increased hydrophobicity and potential biological activity. Compared to its methylamino and ethylamino counterparts, the butylamino derivative may exhibit different solubility, reactivity, and biological effects, making it a valuable compound for specific applications.

Properties

CAS No.

61100-74-1

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

1-(butylamino)-6-chloroanthracene-9,10-dione

InChI

InChI=1S/C18H16ClNO2/c1-2-3-9-20-15-6-4-5-13-16(15)18(22)12-8-7-11(19)10-14(12)17(13)21/h4-8,10,20H,2-3,9H2,1H3

InChI Key

LCKZZRONIDXAJG-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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